MOM Protection Delivers the Highest α‑Selectivity in Lithiated Propargyl Ether Additions
Reissig and co‑workers systematically compared the deprotonation/addition of 3‑aryl‑substituted alkyl propargyl ethers bearing different protecting groups. Among methyl, ethyl, TBS and MOM ethers, the MOM‑protected propargyl ether afforded the highest selectivity for the α‑substituted product, completely suppressing formation of the isomeric allenyl anion [REFS‑1]. While the full paper reports quantitative α/γ ratios in the supporting information, the abstract explicitly states that the highest selectivity was achieved solely with the MOM‑protected derivative, establishing it as the preferred choice for α‑selective transformations.
| Evidence Dimension | Regioselectivity (α‑ vs. γ‑addition) in reaction of lithiated propargyl ethers with carbonyl compounds |
|---|---|
| Target Compound Data | MOM‑propargyl ether: highest α‑selectivity (specific ratio available in supporting information of [REFS‑1]) |
| Comparator Or Baseline | Methyl, ethyl and TBS propargyl ethers: lower α‑selectivity |
| Quantified Difference | MOM‑protected ether gives the highest α‑selectivity among all tested protecting groups; complete absence of allenyl anion proton shift |
| Conditions | Deprotonation with n‑BuLi in THF or Et₂O; addition to carbonyl compounds; 5‑endo‑trig/dig cyclization. |
Why This Matters
For synthetic chemists who require α‑substituted propargyl ethers, switching to the MOM derivative eliminates the need for tedious isomer separation and improves overall yield of the desired regioisomer.
